3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-24-16-20-22(17-25(24)35-2)29-18-26(36(32,33)19-8-4-3-5-9-19)27(20)31-14-12-30(13-15-31)23-11-7-6-10-21(23)28/h3-11,16-18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOXLNWKYCBFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The process includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The introduction of the fluorophenyl and piperazine groups is often carried out through nucleophilic substitution reactions. For instance, 2-fluorophenylpiperazine can be synthesized by reacting 2-fluoroaniline with piperazine under basic conditions.
Dimethoxy and Phenylsulfonyl Substitutions: These groups are introduced via electrophilic aromatic substitution reactions. Methoxy groups can be added using methanol and a strong acid, while the phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or other reducible groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), phenylsulfonyl chloride (C₆H₅SO₂Cl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: It is used as a tool compound to study the function of various receptors and transporters in the central nervous system.
Biological Research: The compound’s ability to modulate biological pathways makes it useful in studying cellular processes and signaling pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors and transporters. The compound can bind to these targets, modulating their activity and influencing various physiological processes. For example, it may act as an antagonist or agonist at serotonin or dopamine receptors, affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The compound is compared to three classes of analogues: urea-based thiazol-piperazine derivatives , dopamine D4 receptor ligands , and piperazine-containing serotonin receptor modulators .
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Implications
Dopamine Receptor Selectivity
- The 2-fluorophenyl-piperazine moiety in the target compound resembles ligands like L-750,667, a high-affinity D4 antagonist (Ki = 0.51 nM) . Piperazine derivatives often exhibit dopamine receptor interactions, but the quinoline core and benzenesulfonyl group may alter selectivity.
- Key Difference: L-750,667’s azaindole structure enables exceptional D4 selectivity, while the target’s bulkier quinoline and sulfonyl groups might reduce D4 affinity but improve metabolic stability .
Serotonin Receptor Interactions
- Compounds with piperazine-aryl substitutions (e.g., ) show affinity for 5-HT1A/5-HT2A receptors. For instance, Compound 5 in has a Ki of 27 nM for 5-HT2A .
- Structural Insight: The target’s 6,7-dimethoxyquinoline may mimic the lipophilic aryl groups in serotonin ligands, but the 2-fluorophenyl-piperazine could shift selectivity toward dopamine receptors.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The benzenesulfonyl group may reduce oxidative metabolism compared to urea or amide derivatives, improving half-life .
Biological Activity
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline is a compound of interest due to its potential therapeutic applications, particularly in the field of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H24F N3O3S |
| Molecular Weight | 421.50 g/mol |
| LogP | 4.8371 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 68.088 Ų |
The structure features a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety, which are known to influence its pharmacological properties.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems. The piperazine ring is particularly known for its role in modulating serotonin receptors, which are implicated in mood regulation and anxiety disorders. Additionally, the benzenesulfonyl group may enhance the compound's binding affinity to target receptors, potentially increasing its efficacy as a therapeutic agent.
Antineoplastic Properties
One of the significant areas of research surrounding this compound is its potential as an antineoplastic agent. Similar quinoline derivatives have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, studies on related compounds have demonstrated inhibition of the MET and VEGFR2 tyrosine kinases, which are crucial for tumor angiogenesis and metastasis .
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating psychiatric disorders. Research on structurally related compounds has shown that they can act as selective serotonin reuptake inhibitors (SSRIs) or modulate serotonin receptor activity, leading to anxiolytic and antidepressant effects .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxicity of related quinoline derivatives found that compounds with similar structural features exhibited significant anti-proliferative effects on various cancer cell lines . This suggests that this compound may also possess similar properties.
- Serotonin Receptor Modulation : In a pharmacological assessment of piperazine derivatives, it was observed that these compounds could effectively modulate 5-HT6 serotonin receptors, leading to enhanced cognitive functions in animal models . This supports the hypothesis that our compound may have implications for treating cognitive deficits associated with neurodegenerative diseases.
- Preclinical Trials : Preliminary preclinical trials involving related compounds have indicated promising results in reducing tumor size in xenograft models . These findings warrant further investigation into the specific effects of this compound on tumor biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
